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Cat. No.: B15607533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB)

permeability and associated preclinical data for SHR1653, a novel, highly potent, and selective

oxytocin receptor (OTR) antagonist. The information presented is collated from publicly

available scientific literature, focusing on the core data relevant to its central nervous system

(CNS) penetration capabilities.

Introduction to SHR1653
SHR1653 is a small molecule antagonist of the oxytocin receptor (OTR), a G-protein coupled

receptor involved in various physiological processes, including male sexual responses.[1][2]

Developed as a potential treatment for premature ejaculation (PE), a condition with CNS-

related mechanisms, the ability of SHR1653 to cross the blood-brain barrier is a critical attribute

for its therapeutic efficacy.[1][3][4] Preclinical studies have demonstrated that SHR1653
possesses a favorable pharmacokinetic profile and excellent BBB penetration, distinguishing it

from less CNS-active OTR antagonists.[1][2][5]

Quantitative Data on Blood-Brain Barrier
Permeability
The CNS penetration of SHR1653 was evaluated in preclinical rodent models. The key

quantitative metric used to assess BBB permeability is the unbound brain-to-plasma

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15607533?utm_src=pdf-interest
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pubmed.ncbi.nlm.nih.gov/31223461/
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.medkoo.com/products/33767
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.9b00186
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pubmed.ncbi.nlm.nih.gov/31223461/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00186
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration ratio (Kp,uu), which indicates the extent of a drug's distribution into the brain

parenchyma.

Compound Kp,uu Species Implication

SHR1653 0.188 Rat

Favorable brain

exposure, 3-fold

higher than the

comparator.[1]

IX-01 (Comparator) 0.064 Rat

Lower BBB

penetration compared

to SHR1653.[1]

Additional reports mention that SHR1653 achieved brain-to-plasma ratios greater than 1 in

rodent pharmacokinetic studies, further supporting its strong BBB penetration characteristics.

[3]

In Vitro and In Vivo Potency and Selectivity
The biological activity of SHR1653 has been characterized through various assays,

demonstrating high potency for the human oxytocin receptor (hOTR) and excellent selectivity

over related vasopressin receptors.

Assay Type Parameter Value Target/Receptor

In Vitro Activity IC50 15 nM hOTR[6]

Ki < 1 nM OTR[3]

Selectivity Fold Selectivity > 200-fold

Over Vasopressin

Receptors (V1A, V1B,

V2)[1][3]

Experimental Protocols
The following methodologies were employed in the preclinical evaluation of SHR1653.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.medkoo.com/products/33767
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.medchemexpress.com/shr1653.html
https://www.medkoo.com/products/33767
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.medkoo.com/products/33767
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.1 Blood-Brain Barrier Penetration Assessment (Rat Model)

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of

SHR1653.

Species: Rat.

Methodology: While the specific details of the protocol are proprietary to the publishing

institution, a standard Kp,uu determination study typically involves the following steps:

Dosing: Administration of SHR1653 to a cohort of rats at a specified dose and route.

Sample Collection: At a defined time point post-dosing, simultaneous collection of blood

(plasma) and brain tissue.

Homogenization: The brain tissue is homogenized to create a uniform sample for analysis.

Equilibrium Dialysis: Both plasma and brain homogenate are subjected to equilibrium

dialysis to determine the unbound fraction (fu,plasma and fu,brain) of SHR1653.

Bioanalysis: The total concentration of SHR1653 in plasma (Cplasma) and brain

homogenate (Cbrain) is measured, typically using Liquid Chromatography with tandem

Mass Spectrometry (LC-MS/MS).

Calculation: The Kp,uu is calculated using the formula: Kp,uu = (Cbrain × fu,brain) /

(Cplasma × fu,plasma)

Significance: This protocol provides the most accurate measure of a compound's ability to

cross the BBB and reach the CNS interstitial fluid where it can interact with its target.[1]

4.2 In Vivo Efficacy Assessment (Rat Uterine Contraction Model)

Objective: To evaluate the in vivo antagonistic efficacy of SHR1653 on the oxytocin receptor.

Model: Anesthetized female rats.

Methodology:
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Rats are anesthetized.

Uterine contractions are induced by the administration of oxytocin.

SHR1653 is administered at varying doses (e.g., 10 to 100 mg/kg).

The inhibition of oxytocin-induced uterine contractions is measured to determine the dose-

dependent efficacy of SHR1653.

Outcome: This model confirmed the robust in vivo efficacy of SHR1653 as an OTR

antagonist.[1][2]

Visualizations: Workflows and Signaling Pathways
5.1 Experimental Workflow for Kp,uu Determination

The following diagram illustrates the general workflow for determining the blood-brain barrier

permeability of a compound like SHR1653.
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In Vivo Phase

Ex Vivo / Analytical Phase

1. Compound Administration
(SHR1653 to Rat)

2. Sample Collection
(Blood & Brain)

3. Brain Homogenization

5. LC-MS/MS Analysis
(Determine Total Concentrations)

4. Equilibrium Dialysis
(Determine Unbound Fractions)

6. Kp,uu Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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